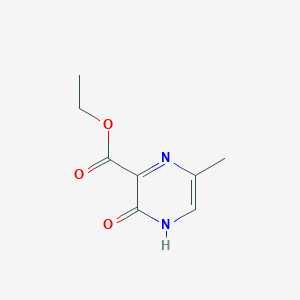
Ethyl 3-hydroxy-6-methylpyrazine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-hydroxy-6-methylpyrazine-2-carboxylate is a chemical compound belonging to the pyrazine family Pyrazines are nitrogen-containing heterocycles that are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and food industries
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-hydroxy-6-methylpyrazine-2-carboxylate typically involves the reaction of 3-hydroxy-6-methylpyrazine-2-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate esterification, resulting in the formation of the desired ester compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to distillation and purification steps to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-hydroxy-6-methylpyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrazine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxo-6-methylpyrazine-2-carboxylate.
Reduction: Formation of this compound alcohol.
Substitution: Formation of various substituted pyrazine derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Ethyl 3-hydroxy-6-methylpyrazine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex pyrazine derivatives.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized as a flavoring agent in the food industry due to its aromatic properties.
Mécanisme D'action
The mechanism of action of Ethyl 3-hydroxy-6-methylpyrazine-2-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also exhibit antimicrobial activity by disrupting the cell membrane integrity of microorganisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethyl-6-methylpyrazine: A related compound with similar structural features but lacking the ester and hydroxyl groups.
3-Hydroxy-2-methylpyrazine: Similar in structure but differs in the position of the hydroxyl group.
Ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate: Another pyrazine derivative with different substituents and biological activities.
Uniqueness
Ethyl 3-hydroxy-6-methylpyrazine-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ester and hydroxyl groups make it versatile for various chemical reactions and applications, setting it apart from other similar compounds.
Propriétés
Formule moléculaire |
C8H10N2O3 |
|---|---|
Poids moléculaire |
182.18 g/mol |
Nom IUPAC |
ethyl 5-methyl-2-oxo-1H-pyrazine-3-carboxylate |
InChI |
InChI=1S/C8H10N2O3/c1-3-13-8(12)6-7(11)9-4-5(2)10-6/h4H,3H2,1-2H3,(H,9,11) |
Clé InChI |
CVOUZXIUDQVWKJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NC(=CNC1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



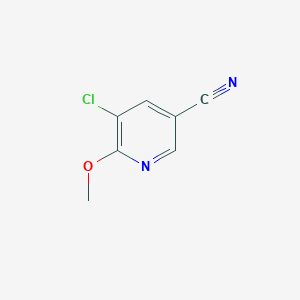
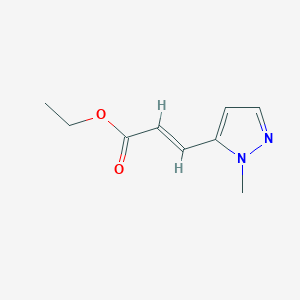


![(3R)-3-[4-(trifluoromethyl)phenyl]morpholine](/img/structure/B11723322.png)



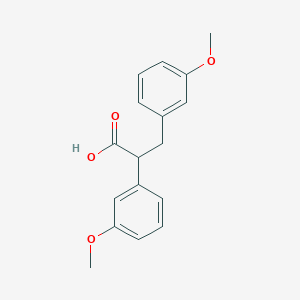
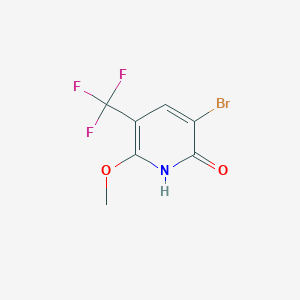

![3-[4-(Hydroxymethyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B11723349.png)

